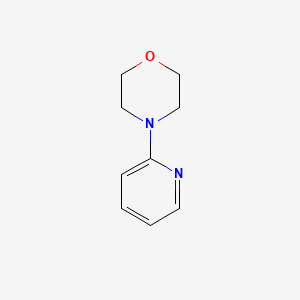

4-(Pyridin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPVOSNOIWGRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449992 | |

| Record name | 2-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-25-2 | |

| Record name | 2-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 4-(Pyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)morpholine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This molecule uniquely combines the structural features of both pyridine and morpholine, bestowing upon it a distinct set of physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents. The pyridine ring, an aromatic heterocycle, is a common motif in many pharmaceuticals, while the morpholine moiety is often incorporated to improve a compound's pharmacokinetic profile, including aqueous solubility and metabolic stability.[1][2][3][4] This guide provides a comprehensive overview of the fundamental basic properties of this compound, its synthesis, and its applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.

Physicochemical and Basic Properties

The basicity of this compound is a key characteristic that influences its behavior in biological systems and its utility as a chemical building block. This basicity arises from the presence of two nitrogen atoms: one in the sp²-hybridized pyridine ring and the other in the sp³-hybridized morpholine ring. The lone pair of electrons on the morpholine nitrogen is generally more available for protonation than that of the pyridine nitrogen, which is involved in the aromatic system. Consequently, the morpholine nitrogen is the primary center of basicity in the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24255-25-2 | [8][9] |

| Molecular Formula | C₉H₁₂N₂O | [9] |

| Molecular Weight | 164.20 g/mol | [9] |

| Appearance | Not specified (often a solid or oil) | - |

| Solubility | Soluble in many organic solvents | Inferred |

| Predicted LogP | 0.9182 | [9] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | [9] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[10][11][12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (in this case, a 2-halopyridine) and an amine (morpholine).

"2-Chloropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Morpholine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd_catalyst" [label="Pd Catalyst\n(e.g., Pd2(dba)3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand" [label="Ligand\n(e.g., BINAP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="Solvent\n(e.g., Toluene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Buchwald-Hartwig\nAmination", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-Chloropyridine" -> "Reaction"; "Morpholine" -> "Reaction"; "Pd_catalyst" -> "Reaction"; "Ligand" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; }

Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the synthesis of this compound via Buchwald-Hartwig amination. Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

2-Chloropyridine

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).

-

Add anhydrous toluene to the flask and stir for a few minutes to allow for the formation of the active catalyst complex.

-

Add 2-chloropyridine (1.0 equivalent) and morpholine (1.2-1.5 equivalents) to the reaction mixture.

-

Finally, add the base, sodium tert-butoxide (1.4-2.0 equivalents), to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and morpholine protons. The protons on the morpholine ring adjacent to the nitrogen (N-CH₂) will typically appear as a multiplet around 3.0-3.5 ppm, while the protons adjacent to the oxygen (O-CH₂) will be shifted downfield to around 3.8-4.0 ppm.[14][15][16] The pyridine protons will appear in the aromatic region (6.5-8.5 ppm).[17]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and morpholine rings. The morpholine carbons adjacent to the nitrogen will appear around 45-50 ppm, and those adjacent to the oxygen will be around 65-70 ppm. The pyridine carbons will resonate in the aromatic region, with the carbon attached to the morpholine nitrogen (C2) being the most deshielded.[18]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching vibrations, and C-O-C stretching of the morpholine ether linkage.[19][20][21]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 164.20. The fragmentation pattern will likely involve the cleavage of the morpholine ring and the pyridine-morpholine bond.[22][23]

Applications in Drug Discovery and Research

The unique structural and electronic properties of this compound make it an attractive building block in drug discovery. The morpholine moiety can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.[1][2][3][4]

Kinase Inhibitors

One of the most significant applications of the this compound scaffold is in the development of kinase inhibitors, particularly phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.[24][25][26][27] The morpholine group in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase, contributing to the compound's potency and selectivity.

"Pyridylmorpholine_Scaffold" [label="this compound\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K_Inhibitor" [label="PI3K Inhibitor\n(e.g., PQR309)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PI3K_Enzyme" [label="PI3K Enzyme", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cancer_Cell_Proliferation" [label="Cancer Cell\nProliferation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pyridylmorpholine_Scaffold" -> "PI3K_Inhibitor" [label="Incorporated into"]; "PI3K_Inhibitor" -> "PI3K_Enzyme" [label="Inhibits"]; "PI3K_Enzyme" -> "Cancer_Cell_Proliferation" [label="Promotes"]; }

Role of the this compound scaffold in PI3K inhibition.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is also a privileged scaffold in the design of drugs targeting the central nervous system.[1][2][3][4][[“]] Its ability to improve a molecule's blood-brain barrier permeability makes it a valuable component in the development of treatments for neurological and psychiatric disorders. The pyridine moiety can also be crucial for interacting with specific receptors in the CNS.

Conclusion

This compound is a versatile and valuable heterocyclic compound with a unique combination of basic and physicochemical properties. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure can be unambiguously confirmed by standard spectroscopic techniques. The incorporation of this scaffold has proven to be a successful strategy in the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and effectively utilize this compound in their research endeavors.

References

-

Wang, J., Wang, X., Chen, Y., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][8][24][25]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]

-

Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 61(12), 5247-5261. [Link]

-

Wang, L., Wang, J., Gao, Y., et al. (2018). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 143, 101-113. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus, 2(1), 1-12. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). Request PDF. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega, 6(50), 34653-34668. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Umabharathi, S., Neetha, M., & Gopinathan, A. (2023). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

Kouznetsov, V. V., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(3), 1363-1375. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. (2022). Journal of the American Chemical Society. [Link]

-

Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

-

Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (2022). ChemRxiv. [Link]

-

Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Running Rowan's pKa Prediction Workflow. (n.d.). YouTube. [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. [Link]

-

NMR Chemical Shifts. (n.d.). [Link]

-

Yilmaz, I., Ceylan, S., & Gür, M. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 24(11), 3843-3853. [Link]

-

FT-IR spectral studies. (n.d.). [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). (2020). ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. [Link]

-

Mass spectra of morpholine cation and fragment ions which are formed by dissociative photoionization of morpholine at 10.6 eV. (2018). ResearchGate. [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). [Link]

-

Crystal structure of 4-(pyrazin-2-yl)morpholine. (2017). PubMed Central. [Link]

-

The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2016). ResearchGate. [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

-

Synthesis of morpholines. (n.d.). Organic Chemistry Portal. [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). PubMed Central. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2012). UAB. [Link]

-

Wesdemiotis, C. (2010). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews, 29(4), 545-568. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peerj.com [peerj.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]

- 8. 24255-25-2|this compound|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. acdlabs.com [acdlabs.com]

- 16. echemi.com [echemi.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 18. testbook.com [testbook.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. uab.edu [uab.edu]

- 24. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. consensus.app [consensus.app]

Introduction: The Convergence of Pyridine and Morpholine in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)morpholine

In the landscape of medicinal chemistry and materials science, certain structural motifs appear with remarkable frequency, owing to their favorable physicochemical properties and versatile biological activities. The this compound scaffold is a prime example of such a privileged structure. It marries the electron-deficient, hydrogen-bond-accepting pyridine ring with the saturated, non-planar, and metabolically stable morpholine moiety. This combination imparts unique properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

This guide, intended for researchers and drug development professionals, provides a detailed, first-principles approach to the synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the practitioner can not only execute the protocol but also troubleshoot and adapt it. The primary method detailed is the Nucleophilic Aromatic Substitution (SNAr), a robust and accessible pathway for beginners.

Part 1: Mechanistic Underpinnings and Strategic Approach

The Chemistry of Pyridine: An Activated System for Nucleophilic Attack

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the pyridine ring and the morpholine nitrogen. The choice of reaction is dictated by the inherent electronic nature of the pyridine ring. Unlike benzene, which is electron-rich and undergoes electrophilic substitution, pyridine contains an electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, rendering the carbon atoms, particularly at the 2- and 4-positions (ortho and para to the nitrogen), electrophilic and thus susceptible to attack by nucleophiles.[2][3][4]

Chosen Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and fundamentally sound approach for this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is chosen for its operational simplicity, cost-effectiveness (as it avoids expensive metal catalysts), and clear mechanistic basis.[5][6]

The SNAr mechanism proceeds via two key steps:

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C-2 position of a 2-halopyridine (e.g., 2-chloropyridine). This step temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride).

The stability of the Meisenheimer intermediate is paramount. Attack at the C-2 (or C-4) position is strongly favored because it allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen atom through resonance, a highly stabilizing contribution that is not possible with attack at the C-3 position.[2][3]

While modern methods like the Buchwald-Hartwig amination offer a powerful, palladium-catalyzed alternative for forming C-N bonds, the SNAr reaction remains a highly effective and more accessible method for activated systems like 2-halopyridines.[7][8]

Part 2: Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound via SNAr.

Safety First: Reagent Hazard Overview

Prior to beginning any experimental work, it is critical to review the Safety Data Sheets (SDS) for all reagents.

-

2-Chloropyridine: Fatal if inhaled and toxic in contact with skin.[9] Causes skin and serious eye irritation.[9][10] All manipulations must be performed in a certified chemical fume hood.[9][10][11]

-

Morpholine: Flammable liquid and vapor.[11] Harmful if swallowed and causes severe skin burns and eye damage.[11] Work in a well-ventilated fume hood is mandatory.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, nitrile gloves, and tightly fitting safety goggles.[10][13]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 1.0 | (e.g., 1.14 g, 10 mmol) |

| Morpholine | C₄H₉NO | 87.12 | 3.0 | (e.g., 2.61 g, 2.66 mL, 30 mmol) |

| Toluene | C₇H₈ | 92.14 | - | 20 mL |

Note: In this protocol, excess morpholine acts as both the nucleophile and the acid scavenger, neutralizing the HCl generated during the reaction. Alternatively, 1.2 equivalents of morpholine could be used with 1.5 equivalents of a non-nucleophilic base like K₂CO₃.

Reaction Scheme

Caption: SNAr reaction of 2-chloropyridine with morpholine.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq) and toluene (20 mL).

-

Addition of Nucleophile: While stirring, add morpholine (3.0 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

TLC System: A typical mobile phase is 30% ethyl acetate in hexanes.

-

Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (2-chloropyridine) will have a different Rf value than the product. The reaction is complete when the 2-chloropyridine spot is no longer visible. This typically takes 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove excess morpholine and morpholine hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[14][15]

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.[14] Due to the basic nature of the product, adding 0.5-1% triethylamine to the eluent can prevent peak tailing and improve separation.[16]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid or oil.

-

Part 3: Workflow and Data Visualization

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, can be visualized as a logical sequence of operations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine (CAS: 24255-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural motifs—a pyridine ring and a morpholine moiety—are prevalent in a vast number of biologically active compounds, particularly as inhibitors of key signaling pathways in oncology. This guide will delve into the physicochemical properties, a robust synthesis protocol, methods for analytical quality control, and a detailed exploration of its potential as a modulator of the PI3K/Akt/mTOR pathway. The protocols and insights provided herein are designed to be a valuable resource for researchers investigating this and related small molecules.

Introduction: The Pyridine-Morpholine Scaffold in Drug Discovery

The fusion of a pyridine ring and a morpholine group creates a chemical scaffold with a unique combination of properties that make it highly valuable in drug design. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. The morpholine moiety, on the other hand, is a saturated heterocycle that often imparts favorable physicochemical properties to a molecule. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom.

This combination is particularly prominent in the development of kinase inhibitors, a major class of therapeutics in oncology. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, has been a primary focus for the development of such inhibitors. A significant number of potent PI3K inhibitors feature a morpholine ring, which has been shown to form a critical hydrogen bond with the hinge region of the kinase domain. Given this precedent, this compound represents a foundational structure for fragment-based drug design and lead optimization campaigns targeting this important pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, membrane permeability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 24255-25-2 | |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1COCCN1C2=CC=CC=N2 | |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | |

| logP (calculated) | 0.9182 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 1 |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by the secondary amine of morpholine. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Reaction Principle

The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C2 carbon of 2-chloropyridine. This breaks the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second step, aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound.

Caption: General mechanism for the synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Chloropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

-

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in any research application. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Chromatographic Conditions (Example):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

Pyridine Ring Protons: A multiplet around δ 8.2 ppm (1H, doublet), a multiplet around δ 7.5 ppm (1H, triplet of doublets), and two multiplets around δ 6.6-6.7 ppm (2H).

-

Morpholine Ring Protons: A triplet around δ 3.8 ppm (4H, -O-CH₂-) and a triplet around δ 3.5 ppm (4H, -N-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

Pyridine Ring Carbons: Peaks expected in the aromatic region (δ 100-160 ppm).

-

Morpholine Ring Carbons: A peak around δ 67 ppm (-O-CH₂-) and a peak around δ 46 ppm (-N-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₉H₁₂N₂O), the expected exact mass is 164.0950. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 165.1028.

Biological Applications: A Potential PI3K/Akt/mTOR Pathway Inhibitor

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Rationale for Targeting PI3K

The morpholine moiety is a key pharmacophore in numerous potent and selective PI3K inhibitors. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket. The pyridinyl group of this compound can then be further functionalized to achieve higher potency and selectivity for specific PI3K isoforms.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

To evaluate the inhibitory activity of this compound against PI3Kα, a luminescent kinase assay can be employed. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Principle: The PI3Kα enzyme phosphorylates a lipid substrate (e.g., PIP2) using ATP, which generates ADP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal.

Materials:

-

Purified recombinant PI3Kα (p110α/p85α) enzyme

-

PI3K lipid substrate (e.g., PI(4,5)P2)

-

ATP

-

PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle (DMSO).

-

Enzyme/Substrate Addition: Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer and add 4 µL to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store at 4°C, protected from light.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the field of oncology. Its structural similarity to known kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and a clear rationale and methodology for its evaluation as a PI3K inhibitor. The protocols and data presented herein are intended to empower researchers to further explore the therapeutic potential of this and related compounds.

References

-

Matrix Fine Chemicals. This compound | CAS 24255-25-2. [Link]

-

PubChem. 4-(4-Pyridin-2-ylpyrimidin-5-yl)morpholine. [Link]

-

ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

PubMed Central (PMC). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

A Comprehensive Technical Guide to the Spectroscopic Data of 4-(Pyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The morpholine and pyridine moieties are common scaffolds in pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in established scientific principles and supported by authoritative references.

The structural integrity and purity of a compound are paramount in drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure and bonding of a substance. This guide is designed to serve as a practical reference for scientists, offering not just raw data, but also the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Molecular Structure and Isomerism

This compound consists of a morpholine ring attached to the second position of a pyridine ring. The nitrogen atom of the morpholine ring is the point of attachment. It's important to recognize that the morpholine ring typically adopts a chair conformation to minimize steric strain.[1][2]

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for both the pyridine and morpholine ring protons.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 1H | H-6 (Pyridine) |

| ~7.4-7.5 | t | 1H | H-4 (Pyridine) |

| ~6.6-6.7 | d | 1H | H-3 (Pyridine) |

| ~6.5-6.6 | t | 1H | H-5 (Pyridine) |

| ~3.7-3.8 | t | 4H | -O-CH₂- (Morpholine) |

| ~3.4-3.5 | t | 4H | -N-CH₂- (Morpholine) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Pyridine Protons: The protons on the pyridine ring appear in the aromatic region (δ 6.5-8.5 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (doublet, triplet) arise from spin-spin coupling with adjacent protons.

-

Morpholine Protons: The morpholine protons appear as two distinct triplets. The protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded (downfield) compared to those adjacent to the nitrogen atom (-N-CH₂-) due to the higher electronegativity of oxygen.[3] The triplet multiplicity arises from coupling with the adjacent CH₂ group. The chair conformation of the morpholine ring can lead to non-equivalence of the axial and equatorial protons, which may result in more complex splitting patterns in high-resolution spectra.[2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse to excite the protons.

-

Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-2 (Pyridine) |

| ~148-150 | C-6 (Pyridine) |

| ~137-139 | C-4 (Pyridine) |

| ~112-114 | C-5 (Pyridine) |

| ~106-108 | C-3 (Pyridine) |

| ~66-68 | -O-CH₂- (Morpholine) |

| ~45-47 | -N-CH₂- (Morpholine) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Pyridine Carbons: The carbon atoms of the pyridine ring appear in the downfield region (δ 100-160 ppm). The C-2 carbon, directly attached to the morpholine nitrogen, is the most deshielded.

-

Morpholine Carbons: The carbon atoms of the morpholine ring appear in the upfield region. Similar to the ¹H NMR, the carbons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.[4][5]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Acquisition:

-

A wider spectral width is required (typically 0-220 ppm).

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is typically needed.

-

Proton decoupling is usually employed to simplify the spectrum and improve the signal-to-noise ratio, resulting in single lines for each unique carbon.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Figure 2: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) |

| [M]⁺ | 164.0950 | ~164 |

| [M+H]⁺ | 165.1028 | ~165 |

Interpretation and Causality:

-

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (164.21 g/mol ).[6]

-

In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often observed, which helps in confirming the molecular weight.

-

Fragmentation patterns can provide further structural information. Common fragmentation pathways for morpholine-containing compounds involve cleavage of the morpholine ring.

Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle, which nebulizes the solution and creates charged droplets. As the solvent evaporates, ions are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (Pyridine) |

| ~2850-2960 | C-H stretch | Aliphatic (Morpholine) |

| ~1590-1610 | C=C and C=N stretch | Aromatic (Pyridine) |

| ~1250-1350 | C-N stretch | Aryl-N (Pyridine-Morpholine) |

| ~1115-1140 | C-O-C stretch | Ether (Morpholine) |

Interpretation and Causality:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic pyridine ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the morpholine ring.[7]

-

Aromatic Ring Vibrations: The peaks in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-N and C-O-C Stretching: The strong absorption around 1115-1140 cm⁻¹ is a key indicator of the C-O-C ether linkage in the morpholine ring.[8] The C-N stretching vibration of the tertiary amine is also present.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

-

Acquisition:

-

Obtain a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Table 5: UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~260 | ~2500-3500 L mol⁻¹ cm⁻¹ | π → π* |

Note: λ_max and ε can be solvent-dependent.

Interpretation and Causality:

-

The absorption maximum around 260 nm is characteristic of the π → π* electronic transition within the pyridine ring.[9] The morpholine ring itself does not have significant absorption in the standard UV-Vis range.

-

The position and intensity of the absorption can be influenced by the solvent polarity and pH due to potential protonation of the pyridine nitrogen.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a series of solutions of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) at known concentrations.

-

Instrument Setup:

-

Use a matched pair of cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the other cuvette with the sample solution.

-

-

Acquisition:

-

Place the cuvettes in the spectrophotometer.

-

Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Figure 3: Overview of spectroscopic techniques and the information they provide.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, along with the underlying principles and experimental protocols. By understanding and applying this information, researchers can confidently identify, purify, and structurally elucidate this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][5]

-

Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 53(9), 1264-1272. [Link][4]

-

Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. ResearchGate. [Link][1]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link][3]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link][7]

-

ResearchGate. (n.d.). UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films. [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 24255-25-2 [matrix-fine-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine: A Privileged Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and materials science, certain heterocyclic scaffolds consistently emerge as foundational building blocks. 4-(Pyridin-2-yl)morpholine, a molecule integrating the pharmacologically significant pyridine ring with the versatile morpholine moiety, represents one such privileged structure. The unique combination of the electron-deficient pyridine ring and the saturated, conformationally flexible morpholine ring imparts a desirable balance of physicochemical properties, including aqueous solubility and metabolic stability, making it a highly attractive scaffold for medicinal chemists.[1]

This technical guide offers an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a causal understanding of its synthesis, structural characteristics, and critical role as a precursor in the development of advanced therapeutic agents, particularly in the realm of kinase inhibition.

Physicochemical and Structural Properties

The molecular identity of this compound is defined by its chemical formula, C₉H₁₂N₂O, and a molecular weight of approximately 164.20 g/mol .[2] Its structure, featuring a covalent bond between the C2 position of the pyridine ring and the nitrogen atom of the morpholine ring, dictates its chemical behavior and interaction with biological targets.

Key computational and physical data are summarized below, providing a quantitative basis for its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 24255-25-2 | [2][3] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | [2] |

| LogP (calculated) | 0.9182 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

The TPSA and LogP values suggest a favorable profile for moderate hydrophilicity and potential membrane permeability, crucial attributes for orally bioavailable drugs. The presence of three hydrogen bond acceptors (the pyridine nitrogen, the morpholine nitrogen, and the morpholine oxygen) allows for multiple points of interaction with biological macromolecules.

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNA_r) reaction. This method leverages the electrophilic nature of the pyridine ring, which is enhanced by the electronegativity of the ring nitrogen.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. A halogenated pyridine, typically 2-chloropyridine or 2-bromopyridine, serves as the electrophilic substrate. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the halide leaving group.

Caption: Generalized workflow for the SNA_r synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol provides a representative, self-validating methodology for the synthesis of this compound.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add morpholine (1.1 to 1.5 equivalents) to the solution. The slight excess of morpholine ensures the complete consumption of the starting halide and can also act as a base to neutralize the generated HCl.

-

Base Addition (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) to scavenge the acid byproduct (HX), which would otherwise protonate the morpholine, rendering it non-nucleophilic.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloropyridine is consumed. Microwave irradiation can be employed to significantly reduce reaction times.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum will exhibit two characteristic multiplets for the morpholine protons, typically integrating to 4 protons each. The protons on the carbons adjacent to the electronegative oxygen (H2', H6') are deshielded and will appear downfield (higher ppm) compared to the protons adjacent to the nitrogen (H3', H5').[4] The pyridine ring protons will appear in the aromatic region (typically 6.5-8.5 ppm), with distinct chemical shifts and coupling patterns characteristic of a 2-substituted pyridine.

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine carbons. The carbons adjacent to the oxygen (C2', C6') will resonate downfield (around 66-68 ppm), while the carbons adjacent to the nitrogen (C3', C5') will be upfield (around 45-50 ppm).[4] Five distinct signals will be present in the aromatic region for the pyridine carbons.

For comparison, the related compound 4-(pyrazin-2-yl)morpholine shows ¹H NMR signals for the morpholine protons at δ 3.51–3.63 ppm and δ 3.79–3.90 ppm, and ¹³C NMR signals at δ 45.18 ppm and δ 66.93 ppm, illustrating the expected chemical shift separation.[7]

Representative ¹³C NMR Chemical Shifts (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2', C6' (Morpholine) | ~67 | Adjacent to electronegative oxygen. |

| C3', C5' (Morpholine) | ~45 | Adjacent to nitrogen. |

| C2 (Pyridine) | >155 | Point of substitution, adjacent to ring N. |

| C3, C4, C5, C6 (Pyridine) | 105-150 | Aromatic region, specific shifts depend on substitution. |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 165.2.

Applications in Drug Discovery and Research

The this compound scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Its structural features allow it to function as a versatile "hinge-binding" motif, a critical interaction domain in many kinase inhibitors.

Caption: Key application areas for the core scaffold.

Kinase Inhibitors

Numerous studies have demonstrated the importance of the pyridinyl-morpholine core in the development of potent and selective kinase inhibitors.

-

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The morpholine group is a well-established component of many PI3K inhibitors. For instance, in the development of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives, the morpholine moiety is crucial for achieving potent inhibitory activity against the p110α isoform of PI3K.[8] The oxygen atom of the morpholine often forms a key hydrogen bond with the "hinge" region of the kinase active site, anchoring the inhibitor.

-

c-Jun N-terminal Kinase (JNK) Inhibitors: In the optimization of JNK inhibitors, pyridine cores are explored as alternatives to pyrimidines. The 4-(pyrazol-3-yl)-pyridine series, for example, demonstrates how the pyridine ring serves as a central scaffold for arranging other pharmacophoric elements to achieve high potency.[9]

-

Akt/PKB Inhibitors: The pyridine ring has been incorporated into pyrazolopyridine-based inhibitors of Akt, where it serves to orient substituents for optimal interaction within the ATP-binding pocket.[10]

Ligands in Catalysis

The nitrogen atoms of both the pyridine and morpholine rings can act as ligands, coordinating with transition metals to form complexes used in catalysis. The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is robust and well-understood, its physicochemical properties are favorable for drug development, and its structural motifs are frequently implicated in high-affinity interactions with important disease targets. For researchers in drug discovery, a thorough understanding of the chemistry and utility of this scaffold provides a powerful tool for the rational design of next-generation therapeutic agents.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 24255-25-2 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [repository.tcu.edu]

Unlocking the Therapeutic Potential of 4-(Pyridin-2-yl)morpholine: A Technical Guide for Novel Drug Discovery

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold, a structural motif consistently found in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical and metabolic properties, enhancing drug-like characteristics such as aqueous solubility and metabolic stability.[2][3] When coupled with a pyridine ring, another cornerstone of pharmacologically active compounds, the resulting 4-(Pyridin-2-yl)morpholine core presents a compelling, yet underexplored, starting point for novel therapeutic development. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this promising chemical entity. We will delve into strategic derivatization, robust screening cascades, and mechanistic studies to unlock the full potential of this compound and its analogs.

Part 1: Strategic Compound Library Development

The foundation of any successful drug discovery campaign lies in a well-designed chemical library that allows for the systematic exploration of the chemical space around a core scaffold. For this compound, a strategic approach to analog synthesis is paramount for establishing robust Structure-Activity Relationships (SAR).

Rationale for Derivatization

The this compound scaffold offers several key positions for chemical modification to modulate its biological activity, selectivity, and pharmacokinetic properties. Our proposed derivatization strategy will focus on three primary vectors: the pyridine ring, the morpholine ring, and the nitrogen atom of the morpholine ring.

Proposed Synthetic Strategies

A robust and efficient synthetic route is crucial for generating a diverse library of analogs. The following details a proposed synthetic scheme for accessing a variety of this compound derivatives.

Core Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The parent scaffold, this compound, can be reliably synthesized via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2-halopyridines with morpholine, offering a versatile and high-yielding approach.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like BINAP (0.04 eq).

-

Solvent and Atmosphere: Add anhydrous toluene as the solvent and purge the flask with argon for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Library Design and Synthesis Workflow

The following diagram illustrates a proposed workflow for the generation of a focused library of this compound analogs.

Caption: Synthetic workflow for this compound and its analogs.

Part 2: Tiered Screening Cascade for Hit Identification

A systematic and tiered screening approach is essential to efficiently identify promising lead compounds from the synthesized library. This cascade should begin with broad, high-throughput screens to identify initial areas of biological activity, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial screening phase should cast a wide net to explore a diverse range of potential therapeutic areas. Given the prevalence of the morpholine and pyridine motifs in various drug classes, we propose parallel screening in three key areas: oncology, central nervous system (CNS) disorders, and infectious diseases.

| Therapeutic Area | Assay Type | Rationale |

| Oncology | Cell Viability (e.g., MTT, CellTiter-Glo) | The morpholine moiety is a key component of several kinase inhibitors used in oncology.[4] |

| CNS Disorders | Neuronal Viability, Receptor Binding | Morpholine derivatives have shown activity as CNS stimulants and antidepressants.[3][5] |

| Infectious Diseases | Antimicrobial/Antiviral Activity | The morpholine scaffold is present in various antimicrobial and antifungal agents.[6][7] |

Experimental Protocol: High-Throughput Cell Viability Screen (MTT Assay)

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound analogs for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Tier 2: Hit Confirmation and Secondary Assays

Compounds demonstrating significant activity in the initial screens ("hits") should be subjected to more specific secondary assays to confirm their activity and begin to probe their mechanism of action.

Proposed Screening Cascade:

Caption: Tiered screening cascade for hit identification and lead selection.

Part 3: Lead Optimization and Preclinical Development

Once promising lead candidates have been identified and confirmed, the focus shifts to lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

A detailed analysis of the SAR from the initial library screen will guide the design of next-generation analogs. For example, if a particular substitution on the pyridine ring consistently leads to increased potency, further exploration of that chemical space is warranted.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to de-risk a drug discovery program.

| ADME/Tox Parameter | Assay |

| Solubility | Kinetic and Thermodynamic Solubility Assays |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) |

| Metabolic Stability | Liver Microsomal Stability Assay |

| Cytotoxicity | In vitro cytotoxicity assays in non-cancerous cell lines |

In Vivo Efficacy Studies

The most promising lead compounds with favorable in vitro profiles should be advanced to in vivo efficacy studies in relevant animal models. The choice of model will be dictated by the therapeutic area of interest identified in the screening cascade.

Conclusion: A Path Forward

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its constituent privileged pharmacophores suggest a high probability of identifying bioactive compounds. The systematic approach outlined in this guide, encompassing strategic library design, a tiered screening cascade, and rigorous lead optimization, provides a clear and actionable path for researchers to explore the full therapeutic potential of this promising molecular framework. The journey from a chemical scaffold to a life-changing medicine is arduous, but with a well-defined research plan, the potential of this compound can be fully realized.

References

- WO2017213245A1 - Method for producing 4-(piperidin-4-yl)

- A review on pharmacological profile of Morpholine derivatives - ResearchG

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (URL: )

- An updated review on morpholine derivatives with their pharmacological actions. (URL: )

- (IUCr) Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (URL: )

- 24255-25-2 | this compound - ChemScene. (URL: )

- 24255-25-2|this compound|BLD Pharm. (URL: )

- A review on pharmacological profile of Morpholine derivatives - ResearchG

- US10508107B2 - Morpholine derivative - Google P

- 4-(2-(Pyridin-2-yl)quinolin-4-yl)morpholine - Georganics. (URL: )

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Nitrogen Attached Directed Or Indirectly To Morpholine Ring By Nonionic Bonding Patents (Class 544/162)

- Biological activities of morpholine derivatives and molecular targets involved.

- 4-(Pyridin-3-yl)morpholine - 92670-29-6 - Vulcanchem. (URL: )

- How to Prepare 4-Morpholinopiperidine and Its Applic

- US6051717A - Convergent process for the preparation of a morpholine compound - Google P

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: )

- (PDF) Morpholines.

- An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. (URL: )

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: )

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchG

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Pyridin-3-yl)morpholine (92670-29-6) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine and its Derivatives: A Privileged Scaffold in Medicinal Chemistry

Abstract